Ethyl 2-chloro-4-(pyridin-2-yl)thiazole-5-carboxylate Ethyl 2-chloro-4-(pyridin-2-yl)thiazole-5-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15879223
InChI: InChI=1S/C11H9ClN2O2S/c1-2-16-10(15)9-8(14-11(12)17-9)7-5-3-4-6-13-7/h3-6H,2H2,1H3
SMILES:
Molecular Formula: C11H9ClN2O2S
Molecular Weight: 268.72 g/mol

Ethyl 2-chloro-4-(pyridin-2-yl)thiazole-5-carboxylate

CAS No.:

Cat. No.: VC15879223

Molecular Formula: C11H9ClN2O2S

Molecular Weight: 268.72 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 2-chloro-4-(pyridin-2-yl)thiazole-5-carboxylate -

Specification

Molecular Formula C11H9ClN2O2S
Molecular Weight 268.72 g/mol
IUPAC Name ethyl 2-chloro-4-pyridin-2-yl-1,3-thiazole-5-carboxylate
Standard InChI InChI=1S/C11H9ClN2O2S/c1-2-16-10(15)9-8(14-11(12)17-9)7-5-3-4-6-13-7/h3-6H,2H2,1H3
Standard InChI Key QOKDKUZKSYMXTQ-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=C(N=C(S1)Cl)C2=CC=CC=N2

Introduction

Ethyl 2-chloro-4-(pyridin-2-yl)thiazole-5-carboxylate is a heterocyclic compound that has garnered significant attention in the fields of medicinal chemistry and agrochemicals due to its potential biological activities. This compound features a thiazole ring structure substituted with a pyridine ring and an ethyl ester group, making it a versatile building block in synthetic organic chemistry.

Synthesis of Ethyl 2-chloro-4-(pyridin-2-yl)thiazole-5-carboxylate

The synthesis of this compound typically involves the reaction between 2-chlorothiazole and pyridine-2-carboxylic acid. The process requires a base, such as triethylamine, and a coupling agent like dicyclohexylcarbodiimide to facilitate the formation of the ester bond. The reaction is conducted under reflux conditions in solvents such as dichloromethane or tetrahydrofuran to achieve optimal yields.

Biological Activities and Applications

Ethyl 2-chloro-4-(pyridin-2-yl)thiazole-5-carboxylate exhibits diverse biological activities, similar to other thiazole derivatives, which are known for their antimicrobial, antifungal, anti-inflammatory, and anticancer properties. The compound's mechanism of action involves interaction with specific molecular targets within biological systems, potentially inhibiting enzymes or activating receptors involved in inflammatory responses or cancer cell proliferation.

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